methyl 6-fluoro-5-formylpyridine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1260664-15-0 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
methyl 6-fluoro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-4H,1H3 |
InChI Key |
BLDIHXGOJXUTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Fluoro 5 Formylpyridine 2 Carboxylate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For methyl 6-fluoro-5-formylpyridine-2-carboxylate, several key disconnections can be considered.
Disconnection at the Carbon-Fluorine Bond
One strategic disconnection involves the carbon-fluorine (C-F) bond. This approach considers the late-stage introduction of the fluorine atom onto the pyridine (B92270) ring. The synthesis would then proceed from a non-fluorinated pyridine precursor, with fluorination being one of the final steps. This strategy can be advantageous as it avoids potential complications that the strongly electron-withdrawing fluorine atom might introduce in earlier synthetic transformations.
Disconnection Strategies for the Formyl and Carboxylate Moieties
Another set of disconnections focuses on the formyl and carboxylate groups. These functional groups can be introduced through various synthetic routes.
Key Disconnection Strategies:
| Disconnection Point | Precursor Functional Group | Potential Synthetic Transformation |
| C-CHO (Formyl) | Methyl Group | Oxidation |
| C-CHO (Formyl) | Carboxylic Acid | Reduction |
| C-COOCH₃ (Carboxylate) | Carboxylic Acid | Esterification |
| C-COOCH₃ (Carboxylate) | Nitrile | Hydrolysis and Esterification |
Classical Synthetic Routes and Multistep Approaches
The synthesis of this compound typically involves a series of carefully orchestrated steps.
Regioselective Functionalization of Pyridine Precursors
A significant challenge in pyridine chemistry is achieving the desired regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions at which substituents can be introduced. For the target molecule, functionalization is required at the 2, 5, and 6 positions. Synthetic strategies often begin with a pre-functionalized pyridine ring or employ directing groups to guide subsequent reactions to the desired positions. chinesechemsoc.orgchinesechemsoc.org
Conventional Esterification Techniques
The methyl ester group is commonly introduced by the esterification of the corresponding carboxylic acid. google.com Several methods are available for this transformation.
Common Esterification Methods:
| Reagent/Catalyst | Conditions | Notes |
| Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | A classic and widely used method. google.com |
| Thionyl Chloride, Methanol | Room Temperature to Reflux | The reaction proceeds via an acid chloride intermediate. nih.gov |
| Dicyclohexylcarbodiimide (DCC), Methanol | Room Temperature | A mild method often used for sensitive substrates. |
Aldehyde Formation via Oxidation or Reduction-Oxidation Sequences
The introduction of the formyl group is a critical step. This can be achieved through the oxidation of a corresponding alcohol or methyl group, or via a reduction-oxidation sequence from a carboxylic acid. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, though its application to electron-deficient pyridines can be challenging. researchgate.netresearchgate.net
Methods for Aldehyde Synthesis:
| Starting Material | Reagent(s) | Reaction Type |
| 5-Hydroxymethyl-6-fluoropyridine-2-carboxylate | Mild Oxidizing Agent (e.g., MnO₂) | Oxidation |
| 6-Fluoro-5-methylpyridine-2-carboxylate | Oxidizing Agent (e.g., SeO₂) | Oxidation |
| 6-Fluoropyridine-2,5-dicarboxylic acid | Reduction then Oxidation | Reduction-Oxidation |
The successful synthesis of this compound relies on the careful selection of starting materials and a logical sequence of reactions that control the regiochemistry and functional group transformations.
Modern Catalytic Synthetic Strategies
The synthesis of a polysubstituted pyridine such as this compound requires precise control over regioselectivity. Modern catalytic methods offer powerful tools to achieve this, particularly through the activation of otherwise inert C-H and C-F bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-F Activation
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. However, transition metal catalysis, particularly with nickel complexes, has emerged as a viable strategy for the functionalization of fluorinated pyridines. These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center.
While often employed for hydrodefluorination (HDF) or to replace fluorine with other functional groups, understanding C-F activation is crucial for designing a synthesis for the target molecule. It informs which reagents and conditions the 6-fluoro group can tolerate. For instance, nickel(0) complexes have proven to be efficient precatalysts for the regioselective HDF of 2-fluoro and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydrogen source. chemrxiv.orgresearchgate.net Mechanistic studies have identified Ni(II) fluoride (B91410) complexes as key intermediates in these catalytic cycles. chemrxiv.orgresearchgate.net This reactivity highlights a potential challenge: any synthetic step involving low-valent, electron-rich metal catalysts could risk unwanted activation and loss of the essential fluorine substituent at the C-6 position. Therefore, catalyst and ligand choice in any cross-coupling steps must be carefully managed to avoid this side reaction.
Table 1: Examples of Nickel-Catalyzed C-F Activation in Fluoropyridines
| Precatalyst | Substrate | Reagent | Product | Key Observation |
|---|---|---|---|---|
| [Ni(iPrPN)(COD)] | 2,6-Difluoropyridine | Pinacolborane (HBPin) | Pyridine | Double hydrodefluorination at 2- and 6-positions. chemrxiv.org |
| [Ni(PEt₃)₂] (in situ) | Pentafluoropyridine | - | - | Stoichiometric C-F bond activation at the 2-position. |
Directed Ortho-Metalation and Related Methodologies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.org For a precursor like methyl 6-fluoropyridine-2-carboxylate, several groups could potentially direct lithiation.
The pyridine nitrogen itself can act as a directing group, though this can be complicated by nucleophilic addition of the base to the C2 or C6 positions. harvard.eduuwindsor.ca To circumvent this, sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca The ester at C-2 is a relatively weak DMG, but conversion to a stronger group like a tertiary amide (-CONR₂) or an O-carbamate (-OCONR₂) significantly enhances directing ability. organic-chemistry.orgharvard.edu
Crucially, the fluorine atom at C-6 is also a known, albeit moderate, ortho-directing group. organic-chemistry.org In a precursor molecule, this presents a competitive scenario. However, the fluorine at C-6 could be leveraged to selectively direct lithiation to the desired C-5 position. Studies on halopyridines have shown that 3-chloropyridine is regioselectively lithiated at the C-4 position with LDA, demonstrating that metalation adjacent to a halogen is a viable strategy. researchgate.netmdpi.com A plausible synthetic route would involve the DoM of a methyl 6-fluoropyridine-2-carboxylate precursor, where the fluorine atom directs the lithiation to C-5. The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.
Table 2: Common Directed Metalation Groups (DMGs) and Their Influence on Pyridine Lithiation
| Directing Group (DMG) | Position on Pyridine | Position of Lithiation | Base Commonly Used | Reference |
|---|---|---|---|---|
| -OCONEt₂ | C-3 | C-4 | s-BuLi/TMEDA | harvard.edu |
| -Cl | C-3 | C-4 | LDA | researchgate.net |
| -F | C-3 | C-4 | LDA | researchgate.net |
| Oxetane (B1205548) | C-3 | C-4 | n-BuLi | nih.govsemanticscholar.org |
Chemo- and Regioselective Formylation Methods
Direct C-H formylation offers a more atom-economical alternative to DoM followed by quenching. This approach involves the direct introduction of a -CHO group onto the pyridine ring, bypassing the need for pre-functionalization. Classic methods like the Vilsmeier-Haack or Rieche formylation typically require electron-rich aromatic substrates and are often not suitable for electron-deficient pyridines. synarchive.comwikipedia.orgdbpedia.org
However, recent advancements have enabled the regioselective formylation of pyridines at positions that are traditionally difficult to functionalize. chinesechemsoc.orgchinesechemsoc.org For instance, site-switchable C-H formylation at the meta- and para-positions of pyridines has been developed using masked formyl equivalents under tunable conditions. chinesechemsoc.orgchinesechemsoc.org These methods often proceed through activated intermediates, such as oxazino pyridines, allowing for precise control over regioselectivity. chinesechemsoc.orgchinesechemsoc.org Applying such a strategy to a methyl 6-fluoropyridine-2-carboxylate precursor could potentially achieve direct formylation at the C-5 position (which is meta to the nitrogen). The electronic effects of the existing fluoro and carboxylate groups would be critical in directing this transformation.
Furthermore, transition metal-catalyzed C-H activation provides another avenue. While many systems favor C-2 or C-4 functionalization, specific ligand and catalyst combinations can override the intrinsic electronic bias of the pyridine ring to achieve C-3 (meta) functionalization. nih.gov Copper-catalyzed systems using DMSO as a formylation reagent have also been developed for certain heterocyclic systems, offering an environmentally friendly option. rsc.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to reduce environmental impact through improved efficiency and the use of safer materials. ijarsct.co.innih.gov
Development of Atom-Economical Processes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Multi-step syntheses that rely on protecting groups or stoichiometric reagents often have poor atom economy.
Strategies that maximize atom economy in pyridine synthesis include:
C-H Functionalization : As discussed in sections 2.3.2 and 2.3.3, direct C-H activation and functionalization are highly atom-economical because they avoid the installation and subsequent removal of activating or directing groups. acs.orgnih.gov
Catalytic Cycloadditions : Building the pyridine ring from smaller components in a catalytic manner, such as rhodium-catalyzed [4+2] cycloadditions of enamides and alkynes, is an efficient and atom-economical approach. organic-chemistry.org
Multi-Component Reactions (MCRs) : Classical methods like the Hantzsch pyridine synthesis, which combine multiple starting materials in a single step to form the core ring structure, are inherently atom-economical. wikipedia.org Modern variations of MCRs continue to be developed for the efficient, one-pot synthesis of highly functionalized pyridines. acs.orgnih.gov
Dearomatization/Functionalization : The catalytic dearomatization of pyridines to generate reactive intermediates like dihydropyridines, which can then be functionalized, offers an atom-economical route to complex piperidines and can be a strategic entry to re-aromatized functionalized pyridines. acs.orgresearchgate.net
Use of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives. ijarsct.co.in
For pyridine synthesis, several greener solvent systems have been explored:
Ethanol and Water : Aqueous ethanol is an effective green solvent system for some pyridine syntheses, such as in certain multi-component reactions. acs.orgnih.govresearchgate.net These solvents are non-toxic, renewable, and biodegradable.
Solvent-Free Reactions : Performing reactions without a solvent, often aided by techniques like microwave irradiation or mechanochemistry, represents an ideal green approach by completely eliminating solvent waste. ijarsct.co.inresearchgate.net
Biocatalysis : The use of enzymes as catalysts can enable reactions to occur in aqueous media under mild conditions, offering a promising green alternative for the synthesis of pyridine derivatives. ijarsct.co.in
It is important to note that a significant challenge remains in applying these green solvents to all synthetic steps. Highly reactive intermediates, such as the organolithium species generated during Directed Ortho-Metalation, are incompatible with protic solvents like water or ethanol. This necessitates a careful, step-by-step evaluation of where green chemistry principles can be practically implemented in a complex synthesis.
Table 3: Comparison of Solvents in Chemical Synthesis
| Solvent Class | Examples | Common Issues | Greener Alternatives |
|---|---|---|---|
| Chlorinated | Dichloromethane (DCM), Chloroform | Toxic, suspected carcinogens, environmental persistence | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) |
| Aprotic Polar | DMF, Dimethylacetamide (DMAc), NMP | High boiling points, reprotoxic | Dimethyl sulfoxide (DMSO) (under certain conditions), Cyrene™ |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide-forming, highly flammable | 2-Methyl-THF, CPME |
| Hydrocarbons | Toluene, Hexane | Toxic, volatile organic compounds (VOCs) | Heptane, p-Cymene |
Chemical Reactivity and Transformational Chemistry of Methyl 6 Fluoro 5 Formylpyridine 2 Carboxylate
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in methyl 6-fluoro-5-formylpyridine-2-carboxylate is rendered significantly electron-deficient by the electron-withdrawing effects of the nitrogen heteroatom, the formyl group, and the methyl carboxylate group. This electronic characteristic is a primary determinant of its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoro Group
The presence of a fluorine atom at the 6-position, activated by the electron-withdrawing formyl and carboxylate groups, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluoride), proceeding through a Meisenheimer-like intermediate. The fluoride (B91410) ion is an excellent leaving group in such reactions.
Amination Reactions
This compound is expected to readily undergo amination reactions, where the fluoro group is displaced by a variety of nitrogen nucleophiles. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrofluoric acid.
Primary and secondary amines can be employed to introduce a range of amino substituents at the 6-position. For instance, reaction with ammonia would yield methyl 6-amino-5-formylpyridine-2-carboxylate. Similarly, reactions with alkylamines or arylamines would lead to the corresponding N-substituted derivatives. The general conditions for such reactions often involve heating the pyridine substrate with the amine in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
| Nucleophile | Expected Product |
| Ammonia (NH₃) | Methyl 6-amino-5-formylpyridine-2-carboxylate |
| Methylamine (CH₃NH₂) | Methyl 6-(methylamino)-5-formylpyridine-2-carboxylate |
| Aniline (C₆H₅NH₂) | Methyl 6-(phenylamino)-5-formylpyridine-2-carboxylate |
Oxygen- and Sulfur-Nucleophile Mediated Transformations
The fluoro group can also be displaced by oxygen and sulfur nucleophiles. Alkoxides, such as sodium methoxide or ethoxide, would react to form the corresponding 6-alkoxy derivatives. Phenoxides can also be used to introduce aryl ether moieties.
Thiolates are potent nucleophiles and are expected to react efficiently to yield 6-thioether derivatives. For example, reaction with sodium thiophenoxide would produce methyl 5-formyl-6-(phenylthio)pyridine-2-carboxylate. These sulfur-containing compounds can be valuable intermediates for further synthetic transformations.
| Nucleophile | Expected Product |
| Sodium Methoxide (NaOCH₃) | Methyl 5-formyl-6-methoxypyridine-2-carboxylate |
| Sodium Phenoxide (NaOPh) | Methyl 5-formyl-6-phenoxypyridine-2-carboxylate |
| Sodium Thiophenoxide (NaSPh) | Methyl 5-formyl-6-(phenylthio)pyridine-2-carboxylate |
Carbon-Nucleophile Additions
While less common than reactions with N, O, and S nucleophiles, displacement of the fluoro group by carbon nucleophiles via an SNAr mechanism is also conceivable, particularly with stabilized carbanions. For instance, carbanions derived from malonic esters or β-ketoesters could potentially act as nucleophiles to form new carbon-carbon bonds at the 6-position. These reactions would likely require strong bases and carefully controlled conditions to avoid side reactions involving the formyl and ester groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen and the two electron-withdrawing substituents (formyl and methyl carboxylate) strongly deactivate the ring towards attack by electrophiles.
Should an EAS reaction be forced to occur under harsh conditions, the regioselectivity would be governed by the directing effects of the existing substituents. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. The formyl and methyl carboxylate groups are meta-directing deactivators. The fluoro group is a deactivator due to its inductive effect but an ortho-, para-director due to its resonance effect.
Reactions Involving the Formyl Group
The formyl group at the 5-position is a versatile functional handle that can undergo a wide array of chemical transformations characteristic of aldehydes.
The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic attack. This allows for a variety of addition and condensation reactions. For example, it can react with primary amines to form Schiff bases (imines). Reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazines produces hydrazones.
The formyl group can be readily oxidized to a carboxylic acid group using standard oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (B1222165).
Furthermore, the formyl group can participate in various carbon-carbon bond-forming reactions. For instance, it can undergo Wittig reactions with phosphorus ylides to form alkenes. It can also react with Grignard reagents or organolithium compounds to yield secondary alcohols.
| Reagent | Reaction Type | Product Functional Group |
| Primary Amine (R-NH₂) | Condensation | Imine |
| Hydroxylamine (NH₂OH) | Condensation | Oxime |
| Sodium Borohydride (NaBH₄) | Reduction | Alcohol (Hydroxymethyl) |
| Potassium Permanganate (KMnO₄) | Oxidation | Carboxylic Acid |
| Wittig Reagent (Ph₃P=CHR) | Wittig Reaction | Alkene |
| Grignard Reagent (R-MgBr) | Nucleophilic Addition | Secondary Alcohol |
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)
The formyl group's carbonyl carbon is highly electrophilic, making it a prime site for nucleophilic attack. masterorganicchemistry.com This reactivity is amplified by the electron-withdrawing fluoro-pyridine ring. Strong carbon-based nucleophiles, such as Grignard and organolithium reagents, readily add to this aldehyde. youtube.commasterorganicchemistry.com The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.com Subsequent quenching with an aqueous acid workup protonates the alkoxide, yielding a secondary alcohol. masterorganicchemistry.com
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating an alkoxide intermediate, which is then protonated. youtube.com
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent Example | Product Structure | Product Name |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | Methyl 6-fluoro-5-(1-hydroxyethyl)pyridine-2-carboxylate | |
| Organolithium Addition | n-Butyllithium (n-BuLi) | Methyl 6-fluoro-5-(1-hydroxypentyl)pyridine-2-carboxylate |
Reduction Reactions (e.g., to Hydroxymethyl or Methyl Derivatives)
The formyl group of this compound is readily susceptible to reduction by various hydride reagents. The choice of reagent allows for selective transformation into either a primary alcohol (hydroxymethyl group) or a complete reduction to a methyl group.
For the conversion to the corresponding primary alcohol, mild reducing agents are typically employed. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is effective for this transformation, selectively reducing the aldehyde without affecting the less reactive ester group. chemicalbook.com The reaction proceeds via the nucleophilic addition of a hydride ion to the aldehyde carbonyl, followed by protonation of the resulting alkoxide.
Complete reduction of the formyl group to a methyl group requires more vigorous conditions. While methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classic choices, their harsh conditions might affect the ester or fluoro-substituent. Alternative modern methods may be employed for this transformation.
Table 2: Reduction Reactions of the Formyl Group
| Reaction Type | Reagent(s) | Product Structure | Product Name |
| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methyl 6-fluoro-5-(hydroxymethyl)pyridine-2-carboxylate | |
| Reduction to Methyl | Hydrazine (N₂H₄), KOH | Methyl 6-fluoro-5-methylpyridine-2-carboxylate |
Oxidation Reactions (e.g., to Carboxylic Acid)
The aldehyde functional group can be easily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of pyridine dicarboxylic acid derivatives. nih.gov Strong oxidizing agents are typically used for this purpose. Reagents such as potassium permanganate (KMnO₄) in a basic solution, or chromium-based reagents like Jones reagent (CrO₃ in aqueous sulfuric acid), can effectively carry out this oxidation. The reaction converts the formyl group into a carboxyl group, yielding 6-fluoro-2-(methoxycarbonyl)pyridine-5-carboxylic acid. Careful control of reaction conditions is necessary to avoid potential side reactions, such as the hydrolysis of the ester group.
Table 3: Oxidation of the Formyl Group
| Reaction Type | Reagent(s) | Product Structure | Product Name |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 6-Fluoro-2-(methoxycarbonyl)pyridine-5-carboxylic acid |
Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Knoevenagel, Aldol (B89426), Wittig)
The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various condensation reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. nih.gov
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base like piperidine (B6355638) or pyridine. nih.gov The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new C=C double bond.
Aldol Condensation : A crossed or mixed Aldol condensation can occur between this compound and another carbonyl compound that can form an enolate, such as acetone. nih.gov The reaction, typically base-catalyzed, involves the enolate attacking the aldehyde to form a β-hydroxy carbonyl compound (the aldol adduct), which can often be dehydrated upon heating or under acidic/basic conditions to form an α,β-unsaturated carbonyl compound. researchgate.net
Wittig Reaction : The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org The reaction mechanism is thought to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine oxide byproduct, the latter being the driving force for the reaction. organic-chemistry.orglibretexts.org
Table 4: Condensation Reactions
| Reaction Type | Reagent(s) | Product Structure | Product Name |
| Knoevenagel Condensation | Malononitrile (B47326), Piperidine | Methyl 5-(2,2-dicyanovinyl)-6-fluoropyridine-2-carboxylate | |
| Aldol Condensation | Acetone, NaOH | Methyl 6-fluoro-5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate | |
| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | Methyl 6-fluoro-5-vinylpyridine-2-carboxylate |
Formation of Imine and Oxime Derivatives
The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. masterorganicchemistry.com
Imine Formation : The reaction with a primary amine (e.g., aniline) typically requires catalytic acid and results in the formation of an N-substituted imine, also known as a Schiff base. nih.gov The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov
Oxime Formation : Reaction with hydroxylamine (NH₂OH) yields an oxime. cymitquimica.com This reaction is also a condensation process where a molecule of water is eliminated. Oximino groups are valuable in synthetic chemistry and can be involved in further transformations. cymitquimica.com
Table 5: Imine and Oxime Formation
| Reaction Type | Reagent(s) | Product Structure | Product Name |
| Imine Formation | Aniline (C₆H₅NH₂) | Methyl 6-fluoro-5-((phenylimino)methyl)pyridine-2-carboxylate | |
| Oxime Formation | Hydroxylamine (NH₂OH) | Methyl 6-fluoro-5-((hydroxyimino)methyl)pyridine-2-carboxylate |
Reactivity of the Carboxylate Ester Group
Hydrolysis (Saponification) to Pyridine Carboxylic Acid
The methyl carboxylate group at the C-2 position can undergo hydrolysis to the corresponding carboxylic acid. This transformation is most commonly achieved under basic conditions, a process known as saponification. Treatment with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), initiates a nucleophilic acyl substitution reaction. The hydroxide ion attacks the electrophilic ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group. In the basic medium, a rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the methoxide ion, and the hydroxide deprotonates the carboxylic acid, driving the reaction to completion and forming the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product. cymitquimica.com
Table 6: Hydrolysis of the Carboxylate Ester
| Reaction Type | Reagent(s) | Product Structure | Product Name |
| Saponification | 1. NaOH, H₂O2. HCl | 6-Fluoro-5-formylpyridine-2-carboxylic acid |
Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chemical Reactivity
A comprehensive review of scientific literature and patent databases reveals a significant gap in the documented chemical reactivity and transformational chemistry of this compound. Despite its potential as a versatile synthetic intermediate, detailed studies on its specific reactions, including transesterification, amidation, hydrazinolysis, and reduction, are not publicly available. Consequently, a thorough, evidence-based discussion of its chemical behavior as outlined cannot be constructed at this time.
The structural features of this compound, namely the ester, aldehyde, and fluoro-substituted pyridine ring, suggest a rich and varied chemical reactivity. However, without experimental data, any discussion of its specific transformations would be speculative.
Currently, there is no published research detailing the following for this compound:
Mechanistic Investigations of Key Chemical Transformations:Without documented reactions, there are no mechanistic studies to report.
While information exists for structurally related compounds, such as other pyridine carboxylate derivatives, direct extrapolation of their reactivity to this compound would not be scientifically rigorous. The presence and specific positioning of the fluoro and formyl groups are expected to significantly influence the electron distribution within the pyridine ring and the reactivity of the ester and aldehyde moieties.
The absence of dedicated research on this compound prevents the creation of data tables and a detailed discussion of its transformational chemistry. Further empirical studies are required to elucidate the chemical profile of this compound and enable a comprehensive understanding of its reactivity.
Advanced Spectroscopic and Structural Characterization in Research Context
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement. For methyl 6-fluoro-5-formylpyridine-2-carboxylate, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₈H₆FNO₃.
The predicted monoisotopic mass is 183.03317 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical prediction, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.04045 |
| [M+Na]⁺ | 206.02239 |
| [M-H]⁻ | 182.02589 |
| [M+NH₄]⁺ | 201.06699 |
| [M+K]⁺ | 221.99633 |
This data is predicted and awaits experimental verification. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of this compound.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation
While standard one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two aromatic protons on the pyridine (B92270) ring would be expected, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the pyridine ring carbons and the methyl group carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the carboxyl carbon and from the formyl proton to the pyridine ring carbons would be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be valuable in determining the preferred conformation of the molecule, for example, by observing correlations between the formyl proton and the adjacent aromatic proton, or between the methyl protons and the other aromatic proton.
Dynamic NMR for Conformational Analysis and Rotational Barriers
The presence of the formyl and methyl carboxylate groups introduces the possibility of rotational isomers. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energy barriers associated with rotation around the C-C and C-O single bonds. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of rotation increases. This analysis would yield important thermodynamic data regarding the conformational flexibility of the molecule.
Fluorine-19 NMR for Elucidating Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which would be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, this signal would likely exhibit coupling to the adjacent aromatic proton, providing a key piece of evidence for the substitution pattern on the pyridine ring. The magnitude of the fluorine-proton coupling constant (J-coupling) would be consistent with coupling over a specific number of bonds.
X-Ray Crystallography for Definitive Solid-State Structure Determination and Polymorphism Studies
Furthermore, crystallizing the compound under different conditions could reveal the existence of polymorphs—different crystalline forms of the same compound. Polymorphism is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the following characteristic vibrational bands would be expected:
C=O stretching: Two distinct carbonyl stretching bands would be anticipated, one for the formyl group (typically around 1690-1715 cm⁻¹) and one for the methyl ester (typically around 1735-1750 cm⁻¹).
C-F stretching: A strong absorption band characteristic of an aryl-fluorine bond would be present, usually in the region of 1200-1300 cm⁻¹.
C-O stretching: Bands corresponding to the C-O single bonds of the ester would be observed in the fingerprint region (approximately 1000-1300 cm⁻¹).
Aromatic C=C and C=N stretching: Vibrations associated with the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The formyl C-H stretch would also have a characteristic, though often weak, absorption around 2700-2800 cm⁻¹.
By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, as some vibrational modes may be more active in one technique than the other. These spectra can also provide information about intermolecular interactions in the solid state.
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules like this compound. This method provides valuable insights into the electronic transitions between different energy levels within the molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light by the molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's electronic environment and are profoundly influenced by the nature and arrangement of its constituent functional groups.
In this compound, the pyridine ring, the formyl group (-CHO), and the methyl carboxylate group (-COOCH₃) constitute the primary chromophores—the parts of the molecule responsible for light absorption. The electronic spectrum is expected to be dominated by two main types of transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.
The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of the conjugated π-system of the substituted pyridine ring. The extent of conjugation in the molecule significantly affects the energy of these transitions. In general, a more extended conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift).
The n→π* transitions are generally of much lower intensity (small ε) and involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the formyl and carboxylate groups and the nitrogen atom of the pyridine ring, to an antibonding π* orbital. These transitions typically occur at longer wavelengths than the most intense π→π* transitions.
The specific substitution pattern of this compound—with a fluorine atom, a formyl group, and a methyl carboxylate group—exerts a significant influence on its UV-Vis absorption profile.
Pyridine Ring: The aromatic pyridine ring itself exhibits strong π→π* transitions.
Formyl Group (-CHO): The carbonyl group is a chromophore that displays both π→π* and n→π* transitions. Its presence in conjugation with the pyridine ring is expected to cause a bathochromic shift of the π→π* band and introduce a weak n→π* absorption at a longer wavelength.
Fluorine Atom (-F): The highly electronegative fluorine atom acts as an auxochrome. Through its inductive effect (-I), it can withdraw electron density, which can lead to a hypsochromic (blue) shift. However, through its mesomeric effect (+M), it can donate its lone pair of electrons to the aromatic system, potentially causing a bathochromic shift. The net effect depends on the position of substitution and its interplay with the other functional groups.
Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in the public domain. However, by examining the spectrum of the parent compound, 2-pyridinecarboxaldehyde (B72084), we can infer the likely characteristics. 2-Pyridinecarboxaldehyde exhibits characteristic absorption bands in the UV region. The introduction of the fluoro and methyl carboxylate groups is expected to modify the positions and intensities of these bands.
The table below presents hypothetical UV-Vis absorption data for this compound, based on the known spectrum of 2-pyridinecarboxaldehyde and the anticipated effects of the fluoro and methyl carboxylate substituents. This data is illustrative and serves to demonstrate the expected spectral features.
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |
| π→π | ~240 - 260 | High (~10,000 - 20,000) | Ethanol |
| π→π | ~270 - 290 | Moderate (~5,000 - 10,000) | Ethanol |
| n→π* | ~340 - 360 | Low (~100 - 500) | Ethanol |
Derivatization and Analog Development Based on Methyl 6 Fluoro 5 Formylpyridine 2 Carboxylate
Synthesis of Pyridine (B92270) Analogs with Diverse Substituents at Positions 2, 5, and 6
The orthogonal reactivity of the three functional groups on the pyridine ring enables selective modification at each position, providing a powerful platform for generating chemical diversity.
Modification of the 2-Methyl Carboxylate: The ester group at the C-2 position is readily transformed into other functionalities. Saponification under basic conditions yields the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a library of amides and esters. nih.govukm.edu.my Conversion of the carboxylic acid to an acyl chloride followed by reaction with nucleophiles provides an alternative route to these derivatives. ukm.edu.mynih.gov
Modification of the 5-Formyl Group: The aldehyde at C-5 serves as a versatile handle for a multitude of classic carbonyl reactions. nih.govwikipedia.org
Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a di-acid or acid-ester derivative.
Reduction: Reduction with agents like sodium borohydride (B1222165) yields the corresponding primary alcohol, 6-fluoro-5-(hydroxymethyl)pyridine-2-carboxylate.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent produces a variety of secondary and tertiary aminomethyl derivatives.
Condensation Reactions: The aldehyde readily undergoes condensation with nucleophiles such as hydroxylamine (B1172632) to form oximes, hydrazines to form hydrazones, and stabilized ylides in Wittig-type reactions to generate alkenylpyridines.
Modification of the 6-Fluoro Substituent: The fluorine atom at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. nih.govyoutube.comrsc.org This allows for its displacement by a wide range of nucleophiles. The rate of reaction for fluoropyridines in SNAr is often significantly faster than for corresponding chloropyridines. nih.gov
O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.
N-Nucleophiles: Ammonia, primary amines, and secondary amines can displace the fluoride (B91410) to yield 6-aminopyridine derivatives.
S-Nucleophiles: Thiolates can be employed to form 6-thioether compounds.
The following table summarizes potential derivatization reactions at each position:
Table 1: Derivatization Reactions of Methyl 6-Fluoro-5-Formylpyridine-2-Carboxylate
| Position | Functional Group | Reagent/Condition | Product Functional Group |
|---|---|---|---|
| 2 | Methyl Carboxylate | 1. NaOH, H₂O2. Amine, Coupling Agent | Carboxamide |
| 2 | Methyl Carboxylate | LiAlH₄ | Hydroxymethyl |
| 5 | Formyl | NaBH₄ | Hydroxymethyl |
| 5 | Formyl | R-NH₂, NaBH₃CN | Secondary Amine |
| 5 | Formyl | H₂N-OH | Oxime |
| 5 | Formyl | Ph₃P=CHR (Wittig Reagent) | Alkene |
| 6 | Fluoro | NaOR (Sodium Alkoxide) | Alkoxy Ether |
| 6 | Fluoro | HNR₂ (Secondary Amine) | Tertiary Amine |
Functionalization Strategies for Expanding Molecular Complexity
By combining the selective modifications described above, more complex molecules can be constructed in a stepwise manner. The differential reactivity of the functional groups allows for a strategic, multi-step synthesis to build intricate molecular scaffolds.
For instance, a Knoevenagel condensation can be performed on the formyl group using an active methylene (B1212753) compound like malononitrile (B47326). The resulting pyridinylidene malononitrile intermediate possesses a new site for reactivity. Subsequently, the fluorine atom at the C-6 position can be displaced via an SNAr reaction with a suitable nucleophile, such as morpholine. This two-step sequence transforms the relatively simple starting material into a significantly more complex and functionalized pyridine derivative.
Another strategy involves first modifying the C-6 position. An SNAr reaction with a bifunctional nucleophile, such as 4-aminophenol, would introduce a new reactive handle. The phenolic hydroxyl group could then be used in subsequent reactions, while the formyl and ester groups remain available for further elaboration.
The following table illustrates hypothetical multi-step functionalizations to expand molecular complexity:
Table 2: Exemplary Multi-Step Functionalization Sequences
| Step | Position Targeted | Reaction Type | Intermediate/Product Structure |
|---|---|---|---|
| Sequence 1 | |||
| 1 | 5 (Formyl) | Knoevenagel Condensation with Malononitrile | Methyl 6-fluoro-5-(2,2-dicyanovinyl)pyridine-2-carboxylate |
| 2 | 6 (Fluoro) | SNAr with Morpholine | Methyl 5-(2,2-dicyanovinyl)-6-morpholinopyridine-2-carboxylate |
| Sequence 2 | |||
| 1 | 6 (Fluoro) | SNAr with Ethanethiol | Methyl 6-(ethylthio)-5-formylpyridine-2-carboxylate |
Incorporation into Polycyclic and Fused Heterocyclic Systems
The formyl group at C-5, in conjunction with the adjacent C-4 carbon of the pyridine ring, provides a reactive dyad for the construction of fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing pyridine scaffold, are a powerful strategy for generating novel polycyclic structures. ias.ac.ingoogle.com
One common approach is the Friedländer annulation, where the 5-formyl group can react with a ketone containing an α-methylene group (e.g., cyclohexanone) under base or acid catalysis to construct a fused quinoline-like system. Similarly, reaction with compounds containing an active methylene group adjacent to a nitrile, such as malononitrile, can lead to the formation of fused pyridine rings, resulting in a naphthyridine derivative.
Condensation with binucleophiles is another effective strategy. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyridopyridazine (B8481360) ring system. Reaction with β-ketoesters or 1,3-diketones can be used to construct fused pyridopyridinones through a series of condensation and cyclization steps. These methods allow for the rapid assembly of complex polycyclic heteroaromatics from the pyridine starting material. osi.lv
Development of Chiral Derivatives and Enantioselective Synthesis
The parent molecule, this compound, is achiral. However, its functional groups serve as ideal anchor points for the introduction of chirality, enabling the synthesis of enantioenriched compounds.
A primary strategy involves the enantioselective transformation of the C-5 formyl group.
Asymmetric Reduction: The use of chiral reducing agents, such as those derived from boranes complexed with chiral amino alcohols (CBS reduction), can convert the prochiral aldehyde into a chiral primary alcohol with high enantioselectivity.
Asymmetric Alkylation/Allylation: The addition of organometallic reagents (e.g., dialkylzinc or allylboronates) to the aldehyde in the presence of a chiral catalyst can generate chiral secondary alcohols with excellent enantiomeric excess. researchgate.net
Another advanced approach involves the enantioselective dearomatization of the pyridine ring itself. acs.orgmdpi.com While challenging, catalytic asymmetric dearomatization reactions can transform flat aromatic pyridines into complex, three-dimensional chiral piperidine (B6355638) structures. nih.gov For example, a sequence involving N-activation of the pyridine followed by a catalyzed enantioselective nucleophilic addition could, in principle, be applied to derivatives of the title compound to access highly substituted, enantioenriched piperidine scaffolds, which are privileged structures in medicinal chemistry.
Strategic Modifications for Ligand Design and Catalyst Scaffolding
The 2,6-disubstituted pyridine motif is a foundational scaffold for the design of pincer ligands, which are crucial in coordination chemistry and homogeneous catalysis. rsc.orgnih.gov this compound is an excellent precursor for such ligands due to the presence of functionalizable groups at the key C-2 and C-6 positions.
The strategy involves converting the groups at the 2- and 6-positions into donor "arms" that can coordinate to a metal center.
Modification of the C-2 Position: The methyl carboxylate can be converted into a carboxamide, which can act as a donor group. Alternatively, it can be reduced to a hydroxymethyl group, which can then be further functionalized, for example, by conversion to a phosphinomethyl arm (-CH₂PR₂).
Modification of the C-6 Position: The fluorine atom can be readily displaced via SNAr with a variety of donor-containing nucleophiles. Reaction with a primary phosphine (B1218219) (RPH₂) or a secondary amine (R₂NH) can install phosphine or amine donor groups, respectively.
By combining these modifications, a tridentate ligand can be synthesized where the pyridine nitrogen and the two donor arms at C-2 and C-6 form a "pincer" that binds strongly to a metal ion. The formyl group at C-5 can be retained as a spectator group to electronically tune the ligand, or it can be modified to introduce further steric bulk or a third, weaker donor arm. Such tailored ligands are instrumental in developing catalysts for a wide range of chemical transformations. nih.govmdpi.com
Computational and Theoretical Studies of the Compound and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 6-fluoro-5-formylpyridine-2-carboxylate, methods such as Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations would provide insights into the molecule's orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller energy gap generally suggests higher reactivity. Furthermore, these calculations can determine various electronic properties such as ionization potential, electron affinity, and electronegativity, which are crucial for predicting how the molecule will interact with other chemical species.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations, using functionals like B3LYP or PBE0 with an appropriate basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This would yield precise information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) and Raman spectra of the compound. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the identification and characterization of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the ultraviolet-visible (UV-Vis) absorption spectrum.
Reaction Pathway Elucidation and Transition State Analysis
To understand the chemical reactions involving this compound, computational methods can be used to map out potential reaction pathways. This involves identifying the structures of reactants, products, and any intermediates along the reaction coordinate. A crucial aspect of this analysis is the location and characterization of transition states, which are the energy maxima along the reaction pathway. By calculating the activation energies associated with these transition states, chemists can predict the kinetics of a reaction and determine the most likely mechanism. For example, the reactivity of the formyl group in nucleophilic addition reactions could be a key area of investigation for this compound.
Conformation Analysis and Conformational Landscapes
Due to the presence of rotatable bonds, such as the one connecting the ester group to the pyridine (B92270) ring, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of the rotation around these bonds. This process helps to identify the different stable conformers and their relative energies. The results are often visualized as a conformational landscape, which provides a comprehensive picture of the molecule's flexibility and the probabilities of it adopting different shapes. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. An MEP map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. For this compound, the MEP map would reveal regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. The electronegative oxygen atoms of the formyl and carboxylate groups, as well as the nitrogen atom in the pyridine ring, are expected to be regions of negative potential, indicating their role as sites for electrophilic interaction. Conversely, the hydrogen atoms and regions near the electron-withdrawing fluorine atom might exhibit a more positive potential. This information is critical for understanding intermolecular interactions and for predicting the regioselectivity of its chemical reactions.
Methyl 6 Fluoro 5 Formylpyridine 2 Carboxylate As a Key Intermediate in Advanced Chemical Synthesis
Role in the Construction of Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the pyridine (B92270) core of methyl 6-fluoro-5-formylpyridine-2-carboxylate makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The formyl and ester moieties can participate in a range of cyclization reactions, leading to the formation of novel bicyclic and polycyclic scaffolds.
For instance, the formyl group can undergo condensation reactions with a variety of dinucleophiles to construct fused pyrimidine, pyrazole, or isoxazole (B147169) rings. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other cyclization strategies. The fluorine atom at the 6-position can also influence the reactivity of the pyridine ring and can be a site for nucleophilic substitution under specific conditions, further expanding the possibilities for constructing diverse heterocyclic systems.
Research on related pyridine derivatives has demonstrated the feasibility of these transformations. For example, substituted pyridines are key intermediates in the synthesis of furopyridines, thienopyridines, and pyrazolopyridines, which are important scaffolds in medicinal chemistry. nih.govmdpi.comresearchgate.netasianpubs.org The synthesis of these fused systems often involves intramolecular cyclization reactions initiated by the functional groups present on the pyridine ring.
Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound
| Heterocyclic System | Potential Synthetic Strategy |
| Furopyridine | Intramolecular cyclization via reaction of the formyl group with an adjacent nucleophile. nih.govsemanticscholar.org |
| Thienopyridine | Gewald reaction of the formyl group with an active methylene (B1212753) nitrile and sulfur. researchgate.netresearchgate.net |
| Pyrazolopyridine | Condensation of the formyl group with hydrazine (B178648) derivatives. researchgate.netasianpubs.orgchemmethod.com |
| Pyridopyrimidine | Reaction of the formyl group with amidines or related dinucleophiles. |
Strategic Building Block for Diverse Organic Molecules
The multifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of orthogonal functional groups—the formyl and ester groups—allows for selective manipulation and the introduction of molecular diversity.
A closely related compound, methyl 6-fluoro-5-methylpyridine-3-carboxylate, is utilized as a key intermediate in the development of kinase inhibitors and other bioactive molecules. myskinrecipes.com This suggests that this compound could also serve as a crucial precursor for the synthesis of novel pharmaceutical agents. Kinase inhibitors are a significant class of drugs used in the treatment of cancer and inflammatory diseases. acs.org The fluorinated pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase enzyme.
In the agrochemical sector, fluorinated pyridine derivatives are integral components of many modern herbicides and pesticides. The unique electronic properties conferred by the fluorine atom can enhance the biological activity and metabolic stability of these compounds. The formyl and ester groups on this compound provide convenient handles for the attachment of various pharmacophores and toxophores.
Integration into Synthesis Pathways for Functional Materials
The unique electronic and photophysical properties of fluorinated pyridine derivatives make them attractive candidates for incorporation into functional materials, such as advanced polymers and optoelectronic compounds. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated systems.
Precursors for Advanced Polymers:
Fluorinated monomers are often incorporated into polymers to enhance their thermal stability, chemical resistance, and optical properties. This compound, after suitable modification of its functional groups, could be used as a monomer in the synthesis of novel conjugated polymers. For example, the formyl group could be converted into a vinyl or ethynyl (B1212043) group, which can then participate in polymerization reactions such as Suzuki or Sonogashira coupling. The resulting fluorinated pyridine-containing polymers could exhibit interesting electronic and photophysical properties suitable for applications in organic electronics. rsc.orgrsc.org
Optoelectronic Compounds:
Pyridine-based molecules are widely used in the development of organic light-emitting diodes (OLEDs) as electron-transporting or emissive materials. rsc.orgresearchgate.netrsc.org The introduction of fluorine atoms can improve the performance of these materials by enhancing their electron-injection and transport properties, as well as their stability. rsc.orgnih.gov The scaffold of this compound provides a platform for the synthesis of novel emitters or host materials for OLEDs. The formyl and ester groups can be used to attach other aromatic or charge-transporting moieties to tune the photophysical properties of the final molecule.
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Potential Application | Synthetic Approach |
| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Conversion of functional groups to polymerizable units followed by polymerization. rsc.org |
| Small Molecule Emitters | Organic Light-Emitting Diodes (OLEDs) | Suzuki or Buchwald-Hartwig coupling reactions to attach emissive groups. rsc.org |
| Coordination Complexes | Luminescent Sensors | Chelation of metal ions through the pyridine nitrogen and other coordinating groups. |
Divergent Synthesis Approaches Leveraging its Multifunctional Nature
The presence of multiple, chemically distinct reactive sites in this compound allows for the implementation of divergent synthesis strategies. This approach enables the generation of a library of diverse molecules from a common intermediate, which is highly valuable in drug discovery and materials science.
The formyl and ester groups can be selectively reacted under different conditions. For example, the formyl group can undergo Wittig reactions, reductive aminations, or Knoevenagel condensations without affecting the ester group. Conversely, the ester group can be selectively hydrolyzed or converted to an amide while leaving the formyl group intact. This orthogonal reactivity is key to divergent synthesis.
One-pot and multicomponent reactions are powerful tools in divergent synthesis. rsc.orgcymitquimica.commdpi.com this compound can be envisioned as a substrate in such reactions, where the formyl group reacts with one set of reagents while the ester group (or its derivative) participates in a subsequent transformation in the same pot, leading to the rapid construction of complex molecules. For instance, a one-pot reaction could involve an initial condensation at the formyl group, followed by an intramolecular cyclization involving the ester moiety.
The fluorine atom can also play a role in directing the regioselectivity of certain reactions or can be displaced by a nucleophile under specific conditions, adding another layer of diversity to the synthetic routes. This ability to selectively functionalize different positions of the molecule is a hallmark of a versatile building block for divergent synthesis.
Future Directions and Emerging Research Opportunities
Exploration of Novel Organocatalytic Transformations
The aldehyde functionality of methyl 6-fluoro-5-formylpyridine-2-carboxylate is a prime target for asymmetric organocatalysis. Future research is expected to delve into a variety of transformations that can introduce chirality and build molecular complexity in a controlled manner.
One promising avenue is the exploration of aminocatalysis. Chiral primary and secondary amines can activate the formyl group towards a range of enantioselective additions. For instance, reactions with nitroalkanes (Henry reaction), ketones (aldol reaction), or Michael acceptors could furnish chiral adducts that are valuable precursors for bioactive molecules. The steric and electronic influence of the fluorine atom and the methyl ester will likely play a crucial role in the stereochemical outcome of these reactions, warranting detailed mechanistic investigations.
Furthermore, N-heterocyclic carbene (NHC) catalysis offers another exciting frontier. NHCs can invert the polarity of the aldehyde group (umpolung), enabling reactions that are otherwise challenging. This could facilitate, for example, the enantioselective Stetter reaction with Michael acceptors or the benzoin (B196080) condensation with other aldehydes. The development of novel NHC catalysts tailored to the specific electronic properties of the fluorinated pyridine (B92270) ring will be key to achieving high efficiency and selectivity.
| Catalysis Type | Potential Reaction | Expected Outcome |
| Aminocatalysis | Asymmetric Aldol (B89426) Reaction | Enantiomerically enriched β-hydroxy ketones |
| Aminocatalysis | Asymmetric Michael Addition | Chiral γ-nitro carbonyl compounds |
| NHC Catalysis | Enantioselective Stetter Reaction | Chiral 1,4-dicarbonyl compounds |
| NHC Catalysis | Benzoin Condensation | α-hydroxy ketones |
Development of Photoredox-Catalyzed Functionalizations
The convergence of photoredox catalysis with the chemistry of this compound opens up new synthetic possibilities by harnessing the energy of visible light to mediate novel bond formations. The electron-deficient nature of the pyridine ring, amplified by the fluoro and carboxylate groups, makes it a suitable candidate for single-electron transfer (SET) processes.
Future work could focus on the Giese-type addition of photogenerated radicals to the formyl group. For instance, radicals derived from the decarboxylation of carboxylic acids or the activation of alkyl halides could add to the aldehyde, leading to the formation of secondary alcohols with diverse substituents. Moreover, the pyridine nitrogen could be involved in the formation of Minisci-type adducts, allowing for the direct C-H functionalization of other heterocyclic systems.
Another intriguing possibility is the use of photoredox catalysis to enable [2+2] cycloadditions between the formyl group and various alkenes, providing access to oxetane (B1205548) rings. These strained heterocycles are valuable motifs in medicinal chemistry. The development of suitable photocatalysts and a thorough understanding of the reaction mechanism will be critical for the successful implementation of these strategies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods for this compound from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities.
Future research will likely focus on developing robust flow protocols for the key transformations of this compound. For example, hazardous reactions involving reactive intermediates could be performed more safely in a continuous-flow setup. Furthermore, the integration of in-line purification and analysis techniques would enable the rapid optimization of reaction conditions and the automated synthesis of compound libraries based on the this compound scaffold. This would greatly accelerate the drug discovery process by providing a diverse set of analogs for biological screening.
Discovery of Undiscovered Reactivity Patterns and Rearrangements
The unique electronic and steric environment of this compound may give rise to novel and unexpected reactivity patterns. A systematic investigation of its behavior under a wide range of reaction conditions, including strong acids, bases, and transition metal catalysts, could lead to the discovery of new rearrangements and transformations.
For instance, the proximity of the formyl and ester groups could facilitate intramolecular cyclization reactions under certain conditions, leading to the formation of novel bicyclic heterocyclic systems. The influence of the fluorine atom on the stability of reaction intermediates could also lead to unexpected reaction pathways. Serendipitous discoveries in this area could open up entirely new avenues for the application of this building block.
Computational Design of Advanced Derivatives with Tailored Reactivity Profiles and Synthetic Accessibility
Computational chemistry and machine learning are poised to play an increasingly important role in the design of next-generation derivatives of this compound. Density functional theory (DFT) calculations can be employed to predict the reactivity of different sites in the molecule and to rationalize experimentally observed outcomes.
Future efforts could focus on the in silico design of derivatives with tailored electronic properties to enhance their performance in specific catalytic reactions. For example, the introduction of additional electron-withdrawing or -donating groups at specific positions on the pyridine ring could modulate the reactivity of the formyl group or the susceptibility of the ring to nucleophilic or electrophilic attack.
Q & A
Q. (Basic: Synthesis Methodology)
Answer:
The synthesis typically involves multi-step reactions, leveraging halogenation and esterification. Key steps include:
- Halogenation at the 6-position : Fluorine introduction via electrophilic substitution using reagents like Selectfluor™ under anhydrous conditions .
- Formyl group installation : Vilsmeier-Haack reaction (POCl₃/DMF) at the 5-position, followed by hydrolysis .
- Esterification : Methylation of the carboxyl group using methanol and catalytic sulfuric acid under reflux .
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | Selectfluor™, DCM, 0°C → RT, 12h | 65-70 | |
| Formylation | POCl₃/DMF, 80°C, 6h | 55-60 | |
| Esterification | H₂SO₄, MeOH, reflux, 24h | 85-90 |
Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC.
How can structural characterization of this compound be systematically validated?
Q. (Basic: Analytical Techniques)
Answer:
A combination of spectroscopic and crystallographic methods ensures accuracy:
Q. Table 2: Key Spectral Data
| Technique | Expected Signal/Value | Purpose |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.5 (d, J=7 Hz, H3) | Positional assignment of H3 |
| ¹³C NMR | δ 165.2 (C=O ester) | Confirm ester functionality |
| HRMS (ESI+) | [M+H]⁺ = 196.0372 | Validate molecular formula |
What safety protocols are critical when handling this compound?
Q. (Basic: Laboratory Safety)
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for volatile steps (e.g., POCl₃ reactions) .
- Toxicity Management :
- Avoid inhalation/contact; formyl groups may cause respiratory irritation.
- No FDA approval for human/animal use; strict prohibition on in vivo testing .
- Waste Disposal : Neutralize acidic/basic waste before disposal. Fluorinated compounds require specialized incineration .
How does the electronic interplay between fluorine and formyl groups influence reactivity?
Q. (Advanced: Reactivity Analysis)
Answer:
The electron-withdrawing fluorine (C6) and formyl (C5) groups create a polarized electronic environment:
- Directed Metallation : Lithium-halogen exchange at C6 is hindered, favoring C3/C4 for cross-coupling (e.g., Suzuki-Miyaura) .
- Nucleophilic Attack : Formyl group at C5 activates adjacent C4 for nucleophilic substitution (e.g., amines for Schiff base formation) .
- Steric Effects : Ortho-substituents (F and COOMe) restrict rotation, stabilizing planar conformations critical for crystal packing .
Q. Experimental Design :
- Compare reaction rates of fluorinated vs. non-fluorinated analogs in Pd-catalyzed couplings.
- Use DFT calculations to map electron density distribution.
What strategies are effective in designing bioactivity assays for derivatives of this compound?
Q. (Advanced: Bioactivity Testing)
Answer:
- Target Selection : Prioritize kinases or GPCRs due to pyridine’s affinity for ATP-binding pockets .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based kinase assays (e.g., EGFR-TK).
- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle (DMSO ≤0.1%).
Q. Data Interpretation :
- Correlate substituent modifications (e.g., replacing COOMe with CONH₂) with activity shifts.
How can conflicting spectral or synthetic yield data be resolved?
Q. (Advanced: Data Contradiction Analysis)
Answer:
- Synthetic Yield Discrepancies :
- Replicate reactions with purified starting materials (e.g., column chromatography for intermediates).
- Optimize stoichiometry (e.g., excess POCl₃ in formylation step) .
- Spectral Ambiguities :
Case Study : If ¹H NMR shows unexpected peaks, perform NOESY to confirm intramolecular interactions or byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
